(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide
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Overview
Description
(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide is a synthetic organic compound that features a thiophene ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.
Halogenation: The thiophene ring is then brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide group through reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the halogen substituents or the thiophene ring itself.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the halogenated positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium azide or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs.
Industry
In industry, this compound might be used in the development of advanced materials, such as conductive polymers or other electronic materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide: can be compared with other halogenated thiophene derivatives.
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide: without the (3R) configuration.
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide: with different halogen substitutions.
Uniqueness
The unique combination of bromine and chlorine substituents on the thiophene ring, along with the specific (3R) configuration, may confer distinct chemical and biological properties to this compound, differentiating it from other similar molecules.
Properties
Molecular Formula |
C7H8BrClN2OS |
---|---|
Molecular Weight |
283.57 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H8BrClN2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m1/s1 |
InChI Key |
IVACEXZSSGNYMR-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(SC(=C1Br)Cl)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C(CC(=O)N)N |
Origin of Product |
United States |
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